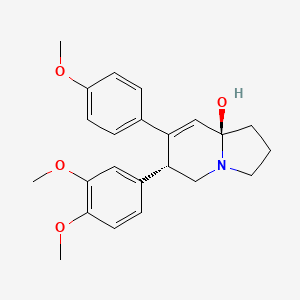
Methylenebismalonicaciddiethylester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylenebismalonicaciddiethylester is a chemical compound that belongs to the class of malonic esters. These esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by its two ester groups attached to a central methylene bridge, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methylenebismalonicaciddiethylester can be synthesized through the malonic ester synthesis. This involves the alkylation of diethyl malonate at the carbon alpha to both carbonyl groups, followed by decarboxylation. The reaction typically requires a strong base, such as sodium ethoxide, to deprotonate the alpha carbon, forming a carbanion that can undergo nucleophilic substitution with an alkyl halide .
Industrial Production Methods
Industrial production of this compound often involves the use of homogeneous or heterogeneous catalysts to optimize the esterification process. Biomass-derived dibasic acids can be converted to diesters using inorganic ligand-supported catalysts, which offer high productivity and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Methylenebismalonicaciddiethylester undergoes several types of chemical reactions, including:
Alkylation: The alpha carbon can be alkylated using alkyl halides in the presence of a strong base.
Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids.
Decarboxylation: Upon heating, the compound can lose carbon dioxide to form substituted acetic acids.
Common Reagents and Conditions
Strong Bases: Sodium ethoxide or potassium tert-butoxide for deprotonation.
Alkyl Halides: For nucleophilic substitution reactions.
Aqueous Acid: For hydrolysis of ester groups.
Major Products
Substituted Acetic Acids: Formed through decarboxylation.
Carboxylic Acids: Formed through hydrolysis of ester groups.
Aplicaciones Científicas De Investigación
Methylenebismalonicaciddiethylester has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Utilized in the development of drugs, particularly those targeting metabolic disorders.
Industry: Used in the manufacture of polymers, resins, and plasticizers.
Mecanismo De Acción
The mechanism of action of methylenebismalonicaciddiethylester involves its ability to form reactive intermediates, such as carbanions, which can participate in nucleophilic substitution reactions. These intermediates can interact with various molecular targets, including enzymes and receptors, to exert their effects. The pathways involved often include the formation of carbon-carbon bonds and the modification of functional groups .
Comparación Con Compuestos Similares
Methylenebismalonicaciddiethylester can be compared with other malonic esters, such as diethyl malonate and acetoacetic ester. While all these compounds are used in carbon-carbon bond formation, this compound is unique due to its methylene bridge, which provides additional reactivity and versatility in synthetic applications .
Similar Compounds
Diethyl Malonate: Used in the malonic ester synthesis to form carboxylic acids.
Acetoacetic Ester: Used in the acetoacetic ester synthesis to form alkylated ketones.
Propiedades
Fórmula molecular |
C11H16O8 |
|---|---|
Peso molecular |
276.24 g/mol |
Nombre IUPAC |
2-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)propanedioic acid |
InChI |
InChI=1S/C11H16O8/c1-3-18-10(16)7(11(17)19-4-2)5-6(8(12)13)9(14)15/h6-7H,3-5H2,1-2H3,(H,12,13)(H,14,15) |
Clave InChI |
GHZZVZFBRRCOAM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC(C(=O)O)C(=O)O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



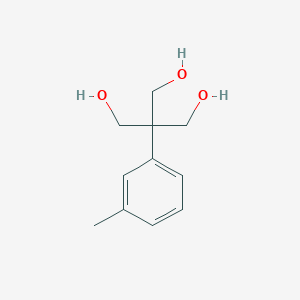
![tert-butyl N-[(3R)-1-[2-amino-6-(cyclopropylmethylamino)pyrimidin-4-yl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B13091929.png)
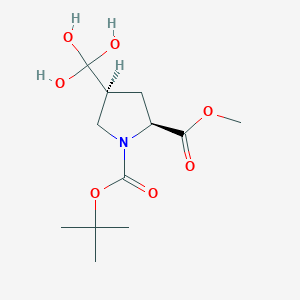
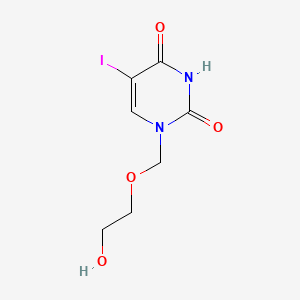
![2-(4-(2-Hydroxypropan-2-YL)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B13091949.png)
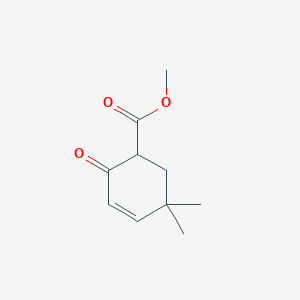

![3-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-Dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-5-thioxo-5,6-dihydro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B13091971.png)
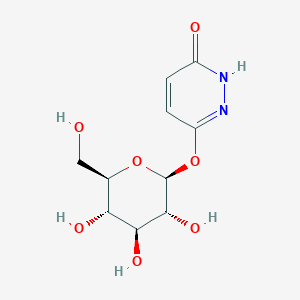
![Octahydro-1H-pyrano[4,3-c]pyridine](/img/structure/B13091990.png)

![6-[4-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B13092006.png)
